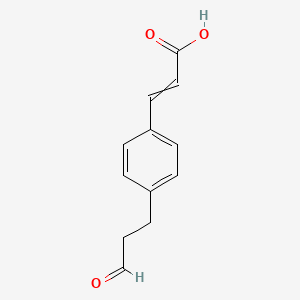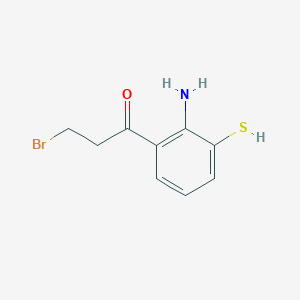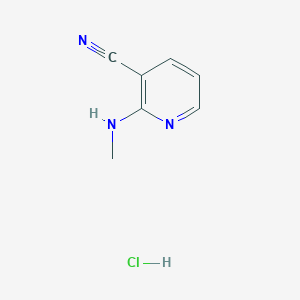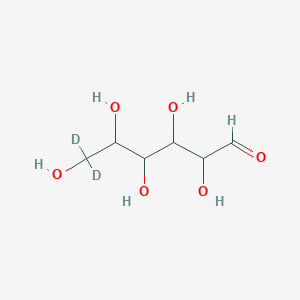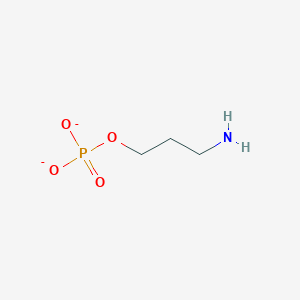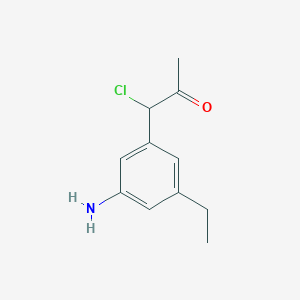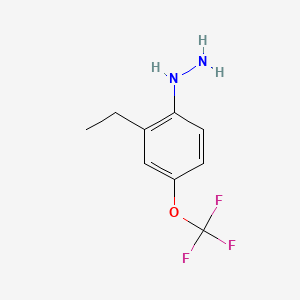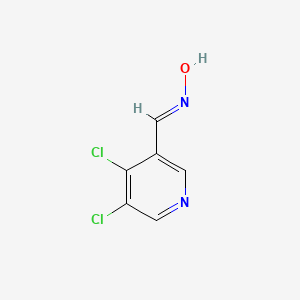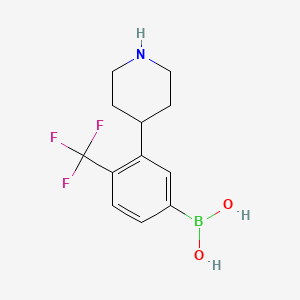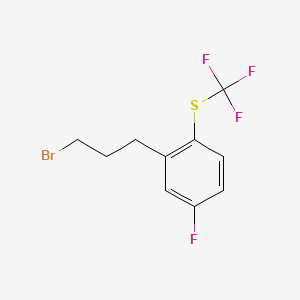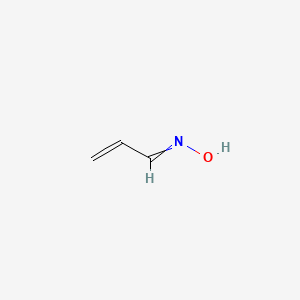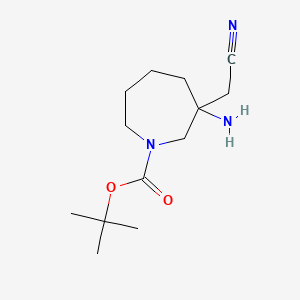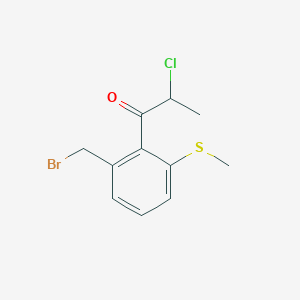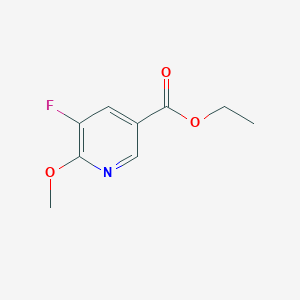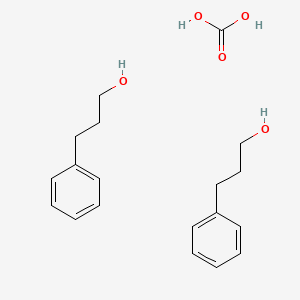
carbonic acid;3-phenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid;3-phenylpropan-1-ol: is an organic compound with the molecular formula C10H12O3. It is also known as 3-phenylpropyl carbonate. This compound is a derivative of carbonic acid and 3-phenylpropan-1-ol, combining the properties of both components. It is a colorless, viscous liquid with a mild, pleasant odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize carbonic acid;3-phenylpropan-1-ol is through the esterification of 3-phenylpropan-1-ol with carbonic acid derivatives such as phosgene or dimethyl carbonate.
Transesterification: Another method involves the transesterification of 3-phenylpropan-1-ol with dialkyl carbonates.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using phosgene or dimethyl carbonate as the carbonic acid source. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Carbonic acid;3-phenylpropan-1-ol can undergo oxidation reactions to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Carbamates or thiocarbonates.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of carbonic acid;3-phenylpropan-1-ol involves its ability to form stable esters and undergo hydrolysis under physiological conditions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Phenylpropan-1-ol: A precursor to carbonic acid;3-phenylpropan-1-ol, used in the synthesis of fragrances and pharmaceuticals.
Phenylpropanolamine: A compound with similar structural features but different pharmacological properties, used as a decongestant and appetite suppressant.
Hydrocinnamyl alcohol: Another similar compound with applications in the fragrance industry.
Uniqueness: this compound is unique due to its dual functionality, combining the properties of carbonic acid and 3-phenylpropan-1-ol. This allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
102162-49-2 |
|---|---|
Molekularformel |
C19H26O5 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
carbonic acid;3-phenylpropan-1-ol |
InChI |
InChI=1S/2C9H12O.CH2O3/c2*10-8-4-7-9-5-2-1-3-6-9;2-1(3)4/h2*1-3,5-6,10H,4,7-8H2;(H2,2,3,4) |
InChI-Schlüssel |
BLMWSQBQVQZIGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCO.C1=CC=C(C=C1)CCCO.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


